

# Lirafugratinib Demonstrates Potent and Selective Activity Against Clinically Relevant FGFR2 Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Lirafugratinib Hydrochloride |           |
| Cat. No.:            | B15574548                    | Get Quote |

A comparative analysis of Lirafugratinib (RLY-4008) reveals its significant efficacy in overcoming acquired resistance to other FGFR inhibitors, positioning it as a promising therapeutic agent for patients with FGFR2-altered cancers.

Researchers and drug development professionals are continually challenged by the emergence of drug resistance in targeted cancer therapies. In the context of Fibroblast Growth Factor Receptor 2 (FGFR2)-driven malignancies, acquired resistance to selective FGFR inhibitors, often through secondary mutations in the FGFR2 kinase domain, limits the long-term clinical benefit of these treatments.[1][2] A new generation of irreversible FGFR inhibitors, such as Lirafugratinib, is being developed to address this challenge.[3] This guide provides a detailed comparison of the efficacy of Lirafugratinib against known FGFR2 resistance mutations relative to other FGFR inhibitors, supported by experimental data and detailed methodologies.

# **Comparative Efficacy Against FGFR2 Resistance Mutations**

Lirafugratinib, a potent and selective oral small molecule inhibitor of FGFR2, has demonstrated strong activity against known clinical on-target resistance mutations in cellular and in vivo preclinical models.[4] Preclinical data indicate that Lirafugratinib effectively inhibits both primary FGFR2 alterations and mutations that confer resistance to other FGFR inhibitors.[3]







A key study provides a head-to-head comparison of Lirafugratinib with several reversible and irreversible FGFR inhibitors against a panel of 17 different FGFR2 kinase domain mutations engineered into a Ba/F3 cell line expressing an FGFR2::BICC1 fusion.[1] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a quantitative comparison of the inhibitors' potency.



| FGFR2<br>Mutation               | Lirafugratin<br>ib IC50 (nM) | Futibatinib<br>IC50 (nM) | Infigratinib<br>IC50 (nM) | Pemigatinib<br>IC50 (nM) | Erdafitinib<br>IC50 (nM) |
|---------------------------------|------------------------------|--------------------------|---------------------------|--------------------------|--------------------------|
| Wild-Type                       | 8.7                          | 0.9                      | 0.5                       | 1.4                      | 0.4                      |
| Gatekeeper<br>Mutations         |                              |                          |                           |                          |                          |
| V565F                           | 14.8                         | >1000                    | >1000                     | >1000                    | >1000                    |
| V565L                           | 7.9                          | 19.4                     | 10.9                      | 17.6                     | 6.2                      |
| V565I                           | 10.1                         | 5.3                      | 2.1                       | 4.5                      | 1.1                      |
| V565Y                           | 10.7                         | >1000                    | >1000                     | >1000                    | >1000                    |
| Molecular<br>Brake<br>Mutations |                              |                          |                           |                          |                          |
| N550H                           | 12.3                         | 1.2                      | 1.0                       | 2.2                      | 0.7                      |
| N550K                           | 17.5                         | 1.8                      | 1.4                       | 3.1                      | 1.0                      |
| N550T                           | 11.0                         | 1.1                      | 0.9                       | 2.0                      | 0.6                      |
| N550D                           | 12.9                         | 1.3                      | 1.1                       | 2.4                      | 0.8                      |
| Other<br>Mutations              |                              |                          |                           |                          |                          |
| E566A                           | 9.8                          | 1.0                      | 0.8                       | 1.8                      | 0.5                      |
| L617V                           | 9.2                          | 0.9                      | 0.7                       | 1.6                      | 0.5                      |
| K641R                           | 8.9                          | 0.9                      | 0.6                       | 1.5                      | 0.4                      |
| K660N                           | 10.5                         | 1.1                      | 0.9                       | 2.1                      | 0.7                      |
| K660M                           | 9.5                          | 1.0                      | 0.8                       | 1.9                      | 0.6                      |
| K660T                           | 9.9                          | 1.0                      | 0.8                       | 1.9                      | 0.6                      |
| G662R                           | 9.1                          | 0.9                      | 0.7                       | 1.6                      | 0.5                      |
| M665I                           | 9.4                          | 1.0                      | 0.8                       | 1.8                      | 0.6                      |





| D651H | 8.8 | 0.9 | 0.6 | 1.5 | 0.4 |  |
|-------|-----|-----|-----|-----|-----|--|
|       |     |     |     |     |     |  |

Table 1: Comparative IC50 values of Lirafugratinib and other FGFR inhibitors against a panel of FGFR2 resistance mutations in a Ba/F3 cell model. Data extracted from a 2024 study on overcoming resistance to selective FGFR inhibitors.[1]

The data clearly indicate that Lirafugratinib retains significant activity against the recalcitrant V565F and V565Y "gatekeeper" mutations, which confer broad resistance to many other FGFR inhibitors, including the irreversible inhibitor futibatinib and reversible inhibitors like infigratinib and pemigatinib.[1] While other irreversible inhibitors show some retained activity against certain mutations, Lirafugratinib demonstrates a more comprehensive profile against a wider range of clinically observed resistance mutations.[1][5]

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the comparative efficacy analysis.

### **Cell-Based Viability Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of FGFR inhibitors in engineered cell lines expressing wild-type or mutant FGFR2.

#### Materials:

- Ba/F3 cell lines engineered to express FGFR2::BICC1 fusion (wild-type or with specified mutations)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lirafugratinib and comparator FGFR inhibitors (dissolved in DMSO)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities



#### Procedure:

- Cell Seeding: Seed the Ba/F3 cells into 96-well plates at a density of 4,000 cells per well in 100 μL of culture medium.[2]
- Compound Treatment: Prepare serial dilutions of Lirafugratinib and comparator inhibitors in culture medium. Add the diluted compounds to the appropriate wells. Include a DMSO-only control.
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
- Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Normalize the luminescence readings to the DMSO-only control to determine
  the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor
  concentration and fit the data to a four-parameter logistic curve using software such as
  GraphPad Prism to determine the IC50 values.[2]

## **Biochemical Kinase Assay (HTRF)**

Objective: To measure the direct inhibitory activity of compounds on the phosphorylation of FGFR2.

#### Materials:

- Recombinant wild-type and mutant FGFR2 kinase domains
- ATP
- Kinase reaction buffer
- HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., anti-phospho-FGFR2 antibody and a corresponding acceptor)



- Lirafugratinib and comparator inhibitors (dissolved in DMSO)
- 384-well low-volume plates
- HTRF-compatible plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the inhibitors in the kinase reaction buffer.
- Reaction Setup: Add the recombinant FGFR2 kinase, the inhibitor dilution (or DMSO control), and the substrate to the wells of the 384-well plate.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.
- Data Acquisition: After another incubation period, read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.
- Data Analysis: Calculate the percentage of inhibition based on the signal from the DMSO control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

# Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: FGFR2 signaling pathway and inhibitor action.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relay Therapeutics Announces Full Dose Escalation Data for RLY-4008 | Relay Therapeutics [ir.relaytx.com]
- 5. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Lirafugratinib Demonstrates Potent and Selective Activity Against Clinically Relevant FGFR2 Resistance Mutations]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#lirafugratinib-efficacy-against-known-fgfr2-resistance-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com